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molecular formula C11H12O2 B1364922 8-Methoxy-2-tetralone CAS No. 5309-19-3

8-Methoxy-2-tetralone

Cat. No. B1364922
M. Wt: 176.21 g/mol
InChI Key: BTYBORAHYUCUMH-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

To the toluene suspension of sodium t-butoxide (700 mg, 2.5 eq.), 8-methoxy-3,4-dihydro-1H-naphthalen-2-one (Compound W1, 500 mg, 2.9 mmol) was added dropwise at 0° C. After 15 minutes, the solution turned into blackish green color. The mixture solution was added dropwise with methyl iodide (1.03 g, 2.5 eq.) and stirred at 15° C. overnight. Brown solid precipitated. The reaction solution was added to saturated aqueous solution of ammonium chloride/diethyl ether under stirring and cooling. After that, the solution was extracted with diethyl ether, and dried over sodium sulfate. After removing the solvent under reduced pressure, the resulting residues were purified by silica gel column chromatography (ethyl acetate/hexane) to obtain 8-methoxy-1,1-dimethyl-3,4-dihydro-1H-naphthalen-2-one (350 mg).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[Na+].C[O:8][C:9]1[CH:10]=CC=[C:13]2[C:18]=1[CH2:17]C(=O)CC2.CI.[C:22]1([CH3:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH3:2][O:4][C:26]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:27]=1[C:18]([CH3:13])([CH3:17])[C:9](=[O:8])[CH2:10][CH2:28]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred at 15° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
Brown solid precipitated
ADDITION
Type
ADDITION
Details
The reaction solution was added to saturated aqueous solution of ammonium chloride/diethyl ether
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
After that, the solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residues were purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=CC=C2CCC(C(C12)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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